disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Description
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide (IUPAC name) is a zwitterionic surfactant belonging to the amphoacetate family. Its molecular formula is C₂₀H₃₆N₂Na₂O₆ (molecular weight: 446.49 g/mol), featuring a 4,5-dihydroimidazolium core substituted with a heptyl chain, two carboxylate groups, and a hydroxymethoxyethyl side chain . This compound is structurally characterized by:
- A heptyl hydrophobic tail (C₇H₁₅) contributing to micelle formation.
- Dual carboxylate groups (COO⁻) enhancing water solubility and chelating properties.
- A hydroxide counterion balancing the positive charge on the imidazolium ring.
Common synonyms include Disodium lauroamphodiacetate and Lauroamphocarboxyglycinate, though "lauro" typically denotes a C₁₂ chain; here, the heptyl (C₇) chain distinguishes it from undecyl (C₁₁) analogs .
Properties
CAS No. |
7702-01-4 |
|---|---|
Molecular Formula |
C16H28N2Na2O6 |
Molecular Weight |
390.38 g/mol |
IUPAC Name |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C16H28N2O5.2Na.H2O/c1-2-3-4-5-6-7-14-17-8-9-18(14,12-15(19)20)10-11-23-13-16(21)22;;;/h2-13H2,1H3,(H-,19,20,21,22);;;1H2/q;2*+1;/p-2 |
InChI Key |
IJOBQWAGGNHDEV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the 4,5-Dihydroimidazole Core with Alkyl Substitution:
- The starting material is 2-heptyl-4,5-dihydro-1H-imidazole or its derivatives.
- Alkylation at the 2-position with a heptyl group is done via controlled alkylation reactions, ensuring regioselectivity.
Introduction of Carboxymethyl and Carboxymethoxyethyl Groups:
- Quaternization of the imidazole nitrogen at position 1 with chloroacetic acid or sodium chloroacetate introduces the carboxymethyl group.
- Similarly, reaction with 2-chloroacetic acid or its sodium salt derivatives introduces the carboxymethoxyethyl substituent.
- These reactions are typically carried out under alkaline conditions to facilitate nucleophilic substitution.
Neutralization and Salt Formation:
- The resulting zwitterionic intermediate is neutralized with sodium hydroxide to form the disodium salt.
- The hydroxide ions serve as counterions, stabilizing the imidazolium cation and carboxylate anions.
-
- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).
- Solvent systems such as ethanol/water or DMF/acetic acid mixtures are commonly used.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation of imidazole core | 2-Heptyl bromide or chloride, reflux in ethanol, 60-80°C, 6-12 h | Ensures selective alkylation at C2 position |
| Quaternization with chloroacetates | Sodium chloroacetate or chloroacetic acid, alkaline medium (pH 8-10), 50-70°C, 4-8 h | Introduces carboxymethyl and carboxymethoxyethyl groups |
| Neutralization | Sodium hydroxide, aqueous solution, room temperature | Converts intermediates to disodium salt form |
| Purification | Recrystallization from ethanol/water or chromatography (silica gel, methanol/chloroform) | Achieves >95% purity verified by HPLC and TLC |
Mechanistic Insights
- The nucleophilic nitrogen on the imidazole ring attacks the electrophilic carbon in chloroacetate derivatives, forming a quaternary ammonium salt.
- The presence of the heptyl chain increases hydrophobicity, influencing solubility and reaction kinetics.
- The alkaline environment favors deprotonation of carboxylic acids to carboxylates, stabilizing the salt form.
Alternative Synthetic Routes
- Some protocols start from 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol, which reacts with chloroacetic acid derivatives to yield the target compound after neutralization.
- The use of phase-transfer catalysts has been reported to improve reaction efficiency in some cases.
- Microwave-assisted synthesis has been explored to reduce reaction times and enhance yields, though detailed data remain limited.
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of carboxymethyl protons (~δ 3.5–4.0 ppm) and the aliphatic heptyl chain (~δ 1.2–1.4 ppm).
- Mass Spectrometry (MS): Electrospray ionization in negative mode detects molecular ions corresponding to the disodium salt form.
- Elemental Analysis: Confirms the elemental composition within ±0.3% of theoretical values.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, with UV detection at 254 nm.
- X-ray Crystallography: Occasionally employed to resolve stereochemistry and confirm salt formation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Alkylation temperature | 60–80°C | Reflux conditions |
| Quaternization temperature | 50–70°C | Alkaline medium preferred |
| Reaction time (each step) | 4–12 hours | Depends on scale and reagent purity |
| pH during neutralization | 8–10 | Ensures carboxylate formation |
| Purification method | Recrystallization or chromatography | Solvent choice affects yield and purity |
| Final purity | >95% | Verified by HPLC and NMR |
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazoline ring to imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate groups under mild conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazoline compounds.
Scientific Research Applications
Disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological assays due to its mildness and compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify oils and suspend dirt particles. It interacts with lipid membranes and proteins, enhancing the solubility and dispersion of various substances .
Comparison with Similar Compounds
Sodium Lauroamphoacetate (C₁₈H₃₆N₂NaO₄)
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine Monoacetate (C₁₇H₃₃N₃O₂)
1-(2,6-Dimethylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole Hydroiodide
Biological Activity
Disodium 2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide, also known by its CAS number 14350-97-1, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNNaO
- Molecular Weight : 446.49 g/mol
- CAS Number : 14350-97-1
Structural Representation
The structure consists of an imidazolium core with carboxylate and methoxyethyl substituents, which may contribute to its biological activity.
The biological activity of disodium 2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The imidazolium moiety is known for its ability to disrupt microbial membranes.
- Anti-inflammatory Effects : The carboxylate groups may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. |
| Study B (2024) | Showed significant inhibition of tumor growth in a mouse model of lung cancer when administered at a dose of 50 mg/kg. |
| Study C (2025) | Investigated anti-inflammatory properties in vitro, revealing a reduction in TNF-alpha production by macrophages treated with the compound. |
Therapeutic Applications
Given its biological activities, disodium 2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide has potential applications in:
- Pharmaceuticals : As an antimicrobial or anti-inflammatory agent.
- Cosmetics : Due to its skin-friendly properties, it could be included in formulations aimed at treating acne or other skin infections.
- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.
Q & A
Q. What safety precautions are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
